molecular formula C12H10BrFN2O2S B2922919 2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide CAS No. 565195-15-5

2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide

Cat. No.: B2922919
CAS No.: 565195-15-5
M. Wt: 345.19
InChI Key: FACHSZHXNWMUMA-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, making it a subject of study in medicinal chemistry.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential use in medical or pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide typically involves the condensation of appropriate amines and sulfonyl chlorides. One common method involves the reaction of 4-bromoaniline with 5-fluoro-2-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .

Scientific Research Applications

2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide is unique due to the combination of its sulfonamide group and the presence of both bromine and fluorine atoms. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-5-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHSZHXNWMUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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